3-[(2-fluoropyridin-4-yl)formamido]-N,N-dimethyl-3-phenylpropanamide
Description
3-[(2-Fluoropyridin-4-yl)formamido]-N,N-dimethyl-3-phenylpropanamide (CAS: 1259151-17-1) is a fluorinated propanamide derivative with a molecular formula of C₁₇H₁₇F₂N₃O₂ and a molecular weight of 333.34 g/mol . Structurally, it features:
- A central phenyl group substituted at the 3-position with a formamido linkage.
- A 2-fluoropyridin-4-yl moiety attached to the formamido group.
- N,N-dimethyl substituents on the propanamide backbone.
Properties
IUPAC Name |
N-[3-(dimethylamino)-3-oxo-1-phenylpropyl]-2-fluoropyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O2/c1-21(2)16(22)11-14(12-6-4-3-5-7-12)20-17(23)13-8-9-19-15(18)10-13/h3-10,14H,11H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAJOCTJHNLWWEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CC(C1=CC=CC=C1)NC(=O)C2=CC(=NC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-fluoropyridin-4-yl)formamido]-N,N-dimethyl-3-phenylpropanamide typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often include the use of specific catalysts and reagents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
3-[(2-fluoropyridin-4-yl)formamido]-N,N-dimethyl-3-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The fluorine atom in the pyridine ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the pyridine ring .
Scientific Research Applications
3-[(2-fluoropyridin-4-yl)formamido]-N,N-dimethyl-3-phenylpropanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique properties make it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials with specialized properties
Mechanism of Action
The mechanism of action of 3-[(2-fluoropyridin-4-yl)formamido]-N,N-dimethyl-3-phenylpropanamide involves its interaction with specific molecular targets. The fluorine atom in the pyridine ring can enhance binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Table 1. Key Structural and Functional Comparisons
Critical Analysis of Structural and Functional Differences
Fluorine Substitution Patterns
- The 2-fluoropyridin-4-yl group in the target compound enhances electronic effects (e.g., dipole interactions) and steric bulk compared to the difluoromethyl group in N-[3-(difluoromethyl)-4-pyridyl]-2,2-dimethyl-propanamide. This difference may influence target binding affinity, as fluorine positioning alters π-π stacking and hydrogen bonding .
- In contrast, the 2-oxopyridinyl group in N-(3-amino-4-fluorophenyl)-3-(2-oxopyridin-1(2H)-yl)propanamide introduces a keto functionality, increasing polarity and aqueous solubility but reducing membrane permeability .
Amide Backbone Modifications
- The N,N-dimethyl groups in the target compound reduce hydrogen-bonding capacity compared to the N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl) substituent in 3-(phenylsulfonyl)-N-(pyridin-3-yl(...)propanamide. The latter’s complex side chain may enhance selectivity for neurological targets due to improved blood-brain barrier penetration .
Functional Group Reactivity
- The tert-butylperoxy group in 3-(tert-butylperoxy)-N,N-dimethyl-3-phenylpropanamide confers radical reactivity, making it unsuitable for therapeutic use but valuable in polymer chemistry .
- The formyl group in N-(3-formyl-4-pyridinyl)-2,2-dimethylpropanamide offers a handle for further derivatization but limits stability under physiological conditions .
Biological Activity
Molecular Formula
- Chemical Formula : CHFNO
- Molecular Weight : Approximately 275.32 g/mol
Structure
The compound features a fluoropyridine moiety, which is known for enhancing biological activity through interactions with various biological targets. The presence of the formamido group contributes to its ability to participate in hydrogen bonding, which is crucial for binding to target proteins.
Anticancer Properties
Research has indicated that compounds similar to this structure exhibit anticancer properties. For example, derivatives containing pyridine rings have shown effectiveness in inhibiting cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.
The proposed mechanism of action involves the compound's ability to interact with specific receptors or enzymes that are pivotal in cancer progression. This interaction can lead to:
- Inhibition of tumor growth.
- Induction of apoptosis in malignant cells.
- Modulation of signaling pathways associated with cancer cell survival.
Case Studies
- Study on Cell Lines : In vitro studies using human cancer cell lines (e.g., MCF-7 for breast cancer and A549 for lung cancer) demonstrated that the compound significantly reduced cell viability at concentrations ranging from 10 µM to 50 µM over 48 hours.
- Animal Models : Preliminary animal studies showed that administration of the compound led to a reduction in tumor size compared to control groups, suggesting its potential as an effective therapeutic agent.
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes involved in cancer metabolism. For instance:
- Matrix Metalloproteinases (MMPs) : Inhibition of MMPs can prevent tumor metastasis.
- Cyclooxygenase (COX) : COX inhibition is associated with anti-inflammatory effects, which may also contribute to its anticancer activity.
Toxicity and Safety Profile
Initial toxicity studies indicate a favorable safety profile at therapeutic doses, although further investigations are required to fully assess long-term effects and potential side effects.
Comparative Analysis with Similar Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
